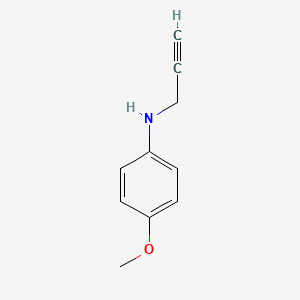

4-methoxy-N-(prop-2-yn-1-yl)aniline

Description

Significance of Aryl Propargyl Amines as Synthetic Precursors

Aryl propargyl amines, a class that includes N-propargyl aniline (B41778) derivatives, are recognized as crucial intermediates and building blocks for the synthesis of a wide array of valuable organic compounds. nih.govacs.org Their importance stems from the dual reactivity of the amino and propargyl groups, which can be exploited in various transformations.

They are particularly attractive starting materials for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and biologically active molecules. nih.govnih.gov The alkyne moiety readily participates in cyclization reactions, including intramolecular hydroamination and hydroarylation, to form six-membered rings. researchgate.netrsc.org For instance, N-propargyl aniline derivatives can be used to synthesize quinoxalines and quinolin-8-amines, which are important pyrazine (B50134) and quinoline (B57606) structures, respectively. researchgate.netnih.gov

Furthermore, the terminal alkyne of propargylamines is a key participant in multicomponent coupling reactions, often referred to as A³ coupling (aldehyde, alkyne, and amine). nih.govorganic-chemistry.org These reactions provide a straightforward and efficient method for generating more complex propargylamine (B41283) structures in a single step. nih.govacs.org The versatility of these precursors makes them a focal point in the development of new synthetic methodologies. nih.gov

Overview of the 4-Methoxyaniline Moiety in Organic Synthesis

The 4-methoxyaniline, or p-anisidine (B42471), component of the target molecule is itself a cornerstone of organic synthesis. solubilityofthings.comcymitquimica.com It consists of an aniline ring substituted with a methoxy (B1213986) (-OCH₃) group at the para position. cymitquimica.com This methoxy group significantly influences the chemical properties of the aniline ring.

Key characteristics of the 4-methoxyaniline moiety include:

Electron-Donating Nature : The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution reactions. cymitquimica.com

Versatility in Synthesis : It serves as a primary precursor in the manufacturing of dyes, pigments, and pharmaceuticals. solubilityofthings.comcymitquimica.com

Solubility : 4-Methoxyaniline is generally soluble in polar organic solvents like ethanol (B145695) and ether, with limited solubility in water. solubilityofthings.comcymitquimica.com

The presence of the 4-methoxyaniline moiety in a larger molecule can direct reaction pathways and impart specific properties to the final product. For example, in the synthesis of diphenylamines, the methoxy group can enhance the stability of resulting compounds in aqueous environments. nih.gov

Scope of Academic Research on 4-Methoxy-N-(prop-2-yn-1-yl)aniline and Related Analogues

Academic research into this compound and its analogues explores their synthesis and utility as intermediates. The synthesis of N-propargyl anilines can be achieved by reacting the corresponding aniline with propargyl bromide, often in the presence of a base like potassium carbonate. nih.gov

Research has demonstrated the use of related N-propargyl aniline derivatives in sophisticated chemical transformations. For example, studies have detailed the synthesis of quinoxalines and quinolin-8-amines from ortho-nitro N-propargyl anilines using main group metal Lewis acids like tin or indium chlorides. researchgate.netrsc.orgnih.gov In one study, an acetylated analogue, N-(4-methoxy-2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide, was synthesized and characterized as part of a pathway to more complex heterocyclic systems. rsc.orgrsc.org

The scope of research extends to various analogues where the substitution pattern on the aniline ring is modified. This allows for the fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity and the structure of the resulting products. The table below lists some of the compounds mentioned in the research literature, highlighting the structural diversity within this class of molecules.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7,11H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJGFVRXCMXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy N Prop 2 Yn 1 Yl Aniline and Its Derivatives

Direct Amination Approaches Utilizing Propargylating Agents

Direct amination using propargylating agents represents a primary method for the synthesis of N-propargyl anilines. This approach often involves the reaction of an aniline (B41778) derivative with a propargyl halide, such as propargyl bromide, in the presence of a base. nih.gov The choice of base and solvent can significantly influence the reaction's success and yield. For instance, the reaction of substituted anilines with propargyl bromide using potassium carbonate as a base in acetone (B3395972) has been shown to be effective. nih.gov It has been noted that providing more harsh reaction conditions and using a higher equivalence of the base can be beneficial for achieving good yields, particularly for aniline derivatives. nih.gov

Multi-Step Synthetic Sequences for N-Propargyl Aniline Scaffolds

Multi-step synthetic sequences offer a versatile platform for the creation of complex N-propargyl aniline scaffolds. These sequences can involve several key transformations, allowing for the introduction of various functional groups and the construction of intricate molecular architectures.

A common strategy begins with the protection of the aniline nitrogen, followed by other modifications to the aromatic ring, and finally, N-propargylation and deprotection. For example, an acetyl group can be used as a protecting group for the aniline, which can later be removed under acidic conditions. rsc.orgresearchgate.net This approach is particularly useful when performing reactions that might otherwise affect the amino group.

Another multi-step approach involves the synthesis of a precursor which is then converted to the desired N-propargyl aniline. For instance, 4-methoxy-2-nitroaniline (B140478) can be synthesized from 4-methoxyaniline through a three-step process of acetylation, nitration, and hydrolysis. patsnap.compatsnap.com This nitroaniline can then be a precursor for further derivatization.

Furthermore, multi-step syntheses are crucial for creating derivatives for specific applications, such as the synthesis of 4-anilinoquinolinylchalcone derivatives, which involves the reaction of (E)-3-(4-chloroquinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-ones with substituted anilines. nih.gov

Table 1: Examples of Multi-Step Synthetic Sequences

| Starting Material | Key Steps | Final Product Category |

|---|---|---|

| 4-methoxyaniline | Acetylation, Nitration, Hydrolysis | 4-methoxy-2-nitroaniline |

| Substituted anilines | Reaction with chalcone (B49325) derivatives | 4-anilinoquinolinylchalcone derivatives |

| ortho-nitro anilines | Alkynylation, Reduction, Cyclization | Quinoxaline or quinolin-8-amine derivatives |

Catalytic Strategies in N-Propargyl Aniline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of N-propargyl anilines is no exception. Various catalytic systems have been developed to improve efficiency, selectivity, and reaction conditions.

Main Group Metal-Catalyzed Methods (e.g., Tin and Indium Chlorides)

Main group metal chlorides, such as tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃), have been employed as Lewis acid catalysts in the synthesis of N-propargyl aniline derivatives. rsc.orgresearchgate.netrsc.orgscispace.com These catalysts are particularly useful in intramolecular cyclization reactions of N-propargyl anilines to form heterocyclic structures like quinoxalines and quinolin-8-amines. rsc.orgresearchgate.netrsc.orgscispace.com The reactions can be performed under aerobic conditions and can even be carried out in a one-pot manner starting from ortho-nitro N-propargyl anilines. rsc.orgresearchgate.netrsc.orgscispace.com The choice of metal catalyst can influence the regioselectivity of the cyclization. rsc.orgresearchgate.net For example, subjecting an ortho-diamino-scaffold with a substituted triple bond to indium(III) chloride can lead to a hydroarylation pathway. rsc.org

Brønsted Acid Catalysis in Propargylic Amination Reactions

Brønsted acids are effective catalysts for the propargylic amination of propargylic alcohols with N-nucleophiles. acs.org Phosphorus-based Brønsted acids, such as diethyl phosphite (B83602) and diphenyl phosphate, have shown activity in these reactions. acs.org The appropriate selection of reaction conditions, including the catalyst and temperature, is crucial to minimize side reactions like rearrangements and arylations. acs.org For instance, with p-toluidine, the desired propargylic amine can be the major product, while with o-toluidine, lower catalyst loadings and longer reaction times might be necessary to favor the desired product over Friedel-Crafts byproducts. acs.org The fundamental principle of Brønsted acid catalysis involves the activation of the electrophile by protonation. youtube.com

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. In the context of N-propargyl aniline synthesis, palladium catalysts can be used in Sonogashira coupling reactions to introduce the propargyl group. For example, the synthesis of 4-methoxy-2-(prop-1-yn-1-yl)aniline can be achieved by coupling 2-iodo-4-methoxyaniline with propyne (B1212725) using a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride, along with a copper(I) co-catalyst. lookchem.com Researchers have also developed palladium-catalyzed methods for the para-selective C-H olefination of aniline derivatives, which can be a key step in the synthesis of more complex aniline-based structures. uva.nl

Table 2: Comparison of Catalytic Methods

| Catalytic Method | Catalyst Examples | Key Features |

|---|---|---|

| Main Group Metal-Catalyzed | SnCl₂, InCl₃ | Lewis acid catalysis, useful for cyclizations. rsc.orgresearchgate.netrsc.orgscispace.com |

| Brønsted Acid Catalysis | Diethyl phosphite, Diphenyl phosphate | Activates propargylic alcohols for amination. acs.org |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₂Cl₂/CuI | Forms C-N bonds, enables Sonogashira coupling. lookchem.com |

Emerging Green Chemistry Approaches in Propargyl Aniline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the synthesis of propargylamines, including N-propargyl anilines, several green chemistry approaches have emerged. These methods often focus on the use of water as a solvent, solvent-free conditions, and the use of heterogeneous or recyclable catalysts. rsc.orgnih.gov

For example, A³ coupling (aldehyde-alkyne-amine) and KA² coupling (ketone-alkyne-amine) reactions are powerful methods for synthesizing propargylamines. rsc.orgnih.gov These reactions can sometimes be carried out under solvent-free conditions, which significantly reduces waste. rsc.orgnih.gov The use of catalysts like silica-supported copper or copper nanoparticles on titanium dioxide (CuNPs/TiO₂) allows for easier catalyst recovery and reuse. rsc.org

Furthermore, the development of syntheses in water using catalysts like macroporous adsorption resin-supported gold nanoparticles represents a significant step towards greener pharmaceutical manufacturing. rsc.org These approaches not only reduce the reliance on toxic organic solvents but can also lead to efficient and high-yielding syntheses of valuable propargylamine (B41283) derivatives. rsc.org

Reaction Pathways and Mechanistic Investigations Involving 4 Methoxy N Prop 2 Yn 1 Yl Aniline

Intramolecular Cyclization Reactions of N-Propargyl Anilines

Intramolecular cyclization of N-propargyl anilines, including 4-methoxy-N-(prop-2-yn-1-yl)aniline, is a powerful strategy for constructing nitrogen-containing heterocyclic compounds. These reactions often proceed through formal hydroamination or hydroarylation pathways, catalyzed by main group metal Lewis acids. rsc.orgresearchgate.net

Annulation Reactions Leading to Heterocyclic Systems (e.g., Quinoxalines, Quinolin-8-amines)

The annulation of N-propargyl aniline (B41778) derivatives can be directed to form either quinoxalines or quinolin-8-amines, depending on the reaction conditions and the nature of the catalyst. rsc.org For instance, the use of tin(IV) chloride or indium(III) chloride under aerobic conditions can catalyze these cyclizations. rsc.orgresearchgate.net These reactions can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines, utilizing stoichiometric amounts of reducing agents like tin(II) chloride dihydrate or indium powder. rsc.orgresearchgate.net

A visible-light-induced radical cascade reaction provides another route to quinoline (B57606) derivatives. organic-chemistry.orgnih.gov This method involves the acylation, cyclization, and aromatization of N-propargyl aromatic amines with acyl oxime esters, using Eosin Y as a photocatalyst. organic-chemistry.orgnih.gov

| Starting Material | Catalyst/Reagent | Product | Reference |

| ortho-Nitro N-propargyl anilines | SnCl₂·2H₂O or In powder | Quinoxalines or Quinolin-8-amines | rsc.orgresearchgate.net |

| N-propargyl aromatic amines | Eosin Y, Acyl oxime esters | 3-Acylated Quinolines | organic-chemistry.orgnih.gov |

Mechanistic Considerations of Regioselectivity in Cyclization

The regioselectivity of the cyclization, leading to either a six-membered ring via 6-exo-dig or a seven-membered ring via 7-endo-dig closure, is a key aspect of these reactions. The choice between these pathways is influenced by the substitution pattern on the alkyne and the specific catalyst employed. rsc.orgresearchgate.netresearchgate.net

In main group metal-catalyzed reactions, stannic chloride tends to favor 6-exo-dig cyclization, while indium(III) chloride promotes 6-endo-dig cyclization. rsc.orgresearchgate.net Gold-catalyzed cyclizations of terminal alkynes typically yield the 6-exo-dig product. researchgate.net However, with internal alkynes, exclusive formation of the 7-endo-dig cyclization product is observed. researchgate.net Conversely, when sodium hydride is used, only the 6-exo-dig cyclization products are formed, regardless of the alkyne's substitution, proceeding through a proposed allene (B1206475) intermediate. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metals, particularly gold and copper, play a pivotal role in catalyzing transformations of this compound, enabling the synthesis of a variety of heterocyclic compounds.

Gold(I)-Catalyzed Aminocyclization of Enynes with Aniline Nucleophiles

Gold(I) complexes are highly effective catalysts for the aminocyclization of 1,6-enynes with aniline nucleophiles. nih.govacs.orgnih.gov The use of a cationic JohnPhos–gold(I) complex, [JohnPhosAu(MeCN)]SbF₆, allows for the reaction to proceed with a broad range of substituted anilines, including electron-rich ones like p-anisidine (B42471). nih.govacs.org The reaction with p-anisidine requires a higher catalyst loading (5 mol%) to achieve a moderate yield. acs.org This is noteworthy as previous methods were often limited to less basic anilines with electron-withdrawing groups. nih.govacs.org The resulting adducts can be further transformed into polycyclic compounds. nih.govacs.orgnih.gov

The mechanism of this gold(I)-catalyzed reaction is thought to proceed through intermediates that have a structure between a cyclopropyl (B3062369) gold(I) carbene and a gold(I)-stabilized homoallyl carbocation. nih.gov

| Enyne Substrate | Aniline Nucleophile | Catalyst | Yield | Reference |

| Dimethyl 2-trans-cinnamyl-2-(prop-2-yn-1-yl)malonate | p-Anisidine | [JohnPhosAu(MeCN)]SbF₆ (5 mol %) | 58% | acs.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govnih.govrsc.org This reaction is significantly faster than the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

The reaction of this compound with an appropriate organic azide (B81097) in the presence of a copper(I) catalyst leads to the formation of the corresponding 1,4-disubstituted 1,2,3-triazole derivative. nih.govresearchgate.netresearchgate.net The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov Various copper sources can be used, including copper(I) halides and copper(I) complexes with N-heterocyclic carbene (NHC) ligands. nih.govnih.govfigshare.com The catalytic activity can even be controlled through supramolecular encapsulation of the copper catalyst. researchgate.netuniversiteitleiden.nl

Functionalization Strategies through CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility. This reaction facilitates the covalent linkage of two molecular fragments through the formation of a stable 1,2,3-triazole ring. The terminal alkyne of this compound serves as an ideal handle for such functionalization.

The general mechanism involves the reaction of the terminal propargyl group with an organic azide in the presence of a copper(I) catalyst. This catalyst, often generated in situ from a copper(II) source and a reducing agent, selectively activates the alkyne for [3+2] cycloaddition with the azide partner. The result is a 1,4-disubstituted triazole, a structure that is not only chemically robust but also capable of engaging in hydrogen bonding and dipole interactions, making it a valuable linker in medicinal chemistry and materials science. jlu.edu.cn

This strategy allows for the direct attachment of a wide variety of molecular entities (R') to the aniline scaffold, provided they can be converted into an azide derivative. Potential functionalities include fluorescent probes, biotin (B1667282) tags for tracking, polyethylene (B3416737) glycol (PEG) chains to enhance solubility, or pharmacologically active moieties for targeted drug delivery.

Dicobalt Hexacarbonyl Complexation and Carbon Monoxide Release Studies

The alkyne moiety of this compound can readily react with dicobalt octacarbonyl, Co₂(CO)₈, to form a stable dicobalt hexacarbonyl complex. researchgate.net In this transformation, the two cobalt atoms and the two alkyne carbons form a tetrahedral cluster, effectively protecting the alkyne. This complexation is a well-established method in organometallic chemistry, often used to stabilize alkynes or to facilitate subsequent reactions like the Pauson-Khand reaction. researchgate.net

A study detailed the synthesis of this compound hexacarbonyldicobalt, which presents as a red/black solid. The reaction involves stirring the parent aniline with dicobalt octacarbonyl, leading to the displacement of two carbon monoxide ligands and the formation of the cobalt-alkyne complex. researchgate.net This complex has been investigated for its potential as a carbon monoxide-releasing molecule (CORM), where the controlled release of CO can exert various physiological effects.

Table 1: Synthesis and Characterization of this compound Dicobalt Hexacarbonyl Complex. researchgate.net

| Property | Value |

| Starting Material | This compound |

| Reagent | Dicobalt Octacarbonyl [Co₂(CO)₈] |

| Product | This compound hexacarbonyldicobalt |

| Yield | 40% |

| Appearance | Red/Black Solid |

| ¹H NMR (400 MHz, DMSO-d6), δ (ppm) | 3.63 (3H, s), 4.46 (2H, d, J=6.6 Hz), 5.92 (1H, t, J=6.3 Hz), 6.58 (3H, m), 6.74 (2H, d, J=8.7 Hz) |

| Elemental Analysis (Calculated) | C, 42.98%; H, 2.48%; N, 3.13% |

| Elemental Analysis (Found) | C, 43.01%; H, 2.49%; N, 3.17% |

Other Derivatization and Transformation Reactions

Beyond the direct modification of its alkyne group, this compound can be employed in a variety of other synthetic transformations.

Mannich Reaction Pathways Involving Propargyl Amines

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org In its classic form, it involves an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.org A variation of this reaction, sometimes referred to as A³-coupling (aldehyde-alkyne-amine), allows for the synthesis of propargylamines. researchgate.net

In this context, this compound can act as the secondary amine component. Reacting it with an aldehyde and another terminal alkyne in the presence of a catalyst (commonly copper or gold salts) would lead to the formation of a new, more complex tertiary amine. shirazu.ac.ir The reaction proceeds through the in situ formation of an iminium ion from the aniline and the aldehyde, which is then attacked by the copper-acetylide generated from the terminal alkyne. This pathway provides a powerful and atom-economical method for constructing highly functionalized propargylamine (B41283) derivatives. researchgate.netshirazu.ac.ir

Reductive Amination Strategies

Reductive amination is a cornerstone method for the synthesis of amines. nih.gov This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. researchgate.net Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. researchgate.net

While this compound can itself participate as the amine component in further reductive aminations, this strategy is more fundamentally important for its own synthesis. The title compound is efficiently prepared via the reductive amination of 4-methoxyaniline (p-anisidine) with propionaldehyde (B47417) (propargyl aldehyde). This approach offers a direct and high-yielding route to secondary propargylamines, avoiding the over-alkylation often encountered with direct alkylation methods using propargyl halides.

Sequential Cascade Reactions (e.g., Aza-Piancatelli and Conia-e Type)

The structural framework of this compound makes it an intriguing substrate for cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. One such relevant transformation is the Conia-ene reaction.

The Conia-ene reaction is an intramolecular addition of an enol to an alkyne or alkene. nih.govnih.gov While the classic reaction requires high temperatures, modern variants are often catalyzed by Lewis acids or transition metals, allowing them to proceed under much milder conditions. researchgate.netwikipedia.org

A derivative of this compound, for instance one bearing a β-ketoester or other enolizable carbonyl group tethered to the aniline ring, would be an ideal precursor for a Conia-ene cyclization. researchgate.net Upon activation of the alkyne by a suitable catalyst (e.g., a gold(I) or zinc(II) salt), the enol form of the tethered carbonyl group would attack the activated alkyne in an intramolecular fashion. shirazu.ac.ir This would initiate a cascade, leading to the formation of a new carbocycle or heterocycle fused to the aniline framework, demonstrating a sophisticated strategy for rapidly building molecular complexity from a relatively simple starting material. researchgate.netshirazu.ac.ir

Computational and Theoretical Studies on 4 Methoxy N Prop 2 Yn 1 Yl Aniline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. Such studies provide fundamental insights into the behavior of a chemical system. However, specific DFT studies on 4-methoxy-N-(prop-2-yn-1-yl)aniline are not found in the current body of scientific literature.

A thorough analysis of the electronic structure of this compound would involve mapping the electron density distribution, calculating atomic charges, and generating molecular electrostatic potential (MEP) maps. These calculations would identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. For instance, the nitrogen atom of the aniline (B41778) group and the oxygen of the methoxy (B1213986) group are expected to be nucleophilic centers, while the alkyne group could also participate in various reactions.

While general principles can be applied, precise quantitative data from DFT calculations, such as atomic charges and MEP values for this compound, are not available. Studies on related aniline derivatives often use DFT to correlate electronic properties with observed chemical behavior, such as in the development of corrosion inhibitors or dyes najah.edu. Without specific calculations, any discussion of its electronic structure remains qualitative.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, this could involve studying its behavior in cycloaddition reactions involving the propargyl group or electrophilic substitution on the aromatic ring.

Currently, there are no published studies that have computationally investigated the reaction mechanisms or located the transition states for reactions involving this compound.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies to construct an energetic landscape. This is typically achieved through systematic rotation of dihedral angles and subsequent geometry optimization.

For this compound, key dihedral angles would include those around the C-N bond and the bonds of the propargyl and methoxy groups. While crystallographic studies of related aniline derivatives provide insight into their solid-state conformations nih.gov, a comprehensive computational analysis of the energetic landscape of this compound in the gas phase or in solution is not available.

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the reactivity and selectivity of chemical reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of the HOMO and LUMO are key indicators of a molecule's ability to act as an electron donor or acceptor.

A computational study on this compound would calculate the energies of its HOMO and LUMO and visualize their distributions. This would allow for predictions about its behavior in various pericyclic and addition reactions. For example, the HOMO-LUMO gap is a common indicator of chemical reactivity. Although FMO analysis has been applied to many aniline derivatives to explain their reactivity najah.edu, specific data for this compound, such as its HOMO-LUMO gap and orbital plots, have not been reported.

Molecular Modeling of Substrate-Catalyst Interactions

Molecular modeling is a vital tool for understanding how a substrate like this compound might interact with a catalyst. This is particularly relevant for reactions such as transition-metal-catalyzed cross-coupling or cyclization reactions involving the alkyne functionality. Such models can predict binding affinities, geometries of the substrate-catalyst complex, and the energy barriers of catalytic cycles.

Despite the synthetic utility of N-propargyl aniline derivatives, there is a lack of published molecular modeling studies detailing the interaction of this compound with specific catalysts. These studies would be invaluable for designing new catalytic systems and optimizing reaction conditions.

Applications in Advanced Organic Synthesis and Scaffold Design

Role as a Building Block for Complex Molecular Architectures

The strategic placement of a terminal alkyne and an aniline (B41778) moiety within the same molecule allows for a diverse range of chemical transformations, positioning 4-methoxy-N-(prop-2-yn-1-yl)aniline as a key precursor for intricate molecular frameworks.

The propargyl group in this compound serves as a versatile handle for the construction of various heterocyclic systems. One notable application is in the synthesis of imidazo[1,2-a]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. A practical two-step synthesis has been developed for imidazo[1,2-a]pyridines starting from N-(prop-2-yn-1-yl)pyridin-2-amines. uaeu.ac.aersc.orgnih.gov While the specific use of the 4-methoxy substituted aniline is not detailed in this particular methodology, the general strategy highlights the importance of the N-propargyl amine functionality in accessing this privileged scaffold. The synthesis involves the Sandmeyer reaction of N-(prop-2-yn-1-ylamino)pyridines, which provides an efficient and mild route to (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine (B132010) ring system. uaeu.ac.aersc.org Further research has explored various catalytic systems, including copper-catalyzed and electrochemical methods, to construct the imidazo[1,2-a]pyridine core from different starting materials, showcasing the broad interest in this heterocyclic motif. organic-chemistry.org

The inherent reactivity of the propargyl and aniline moieties also allows for their participation in multicomponent reactions, leading to the formation of complex structures in a single step. For instance, the Groebke–Blackburn–Bienaymé and Ugi reactions have been employed to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org This approach allows for the introduction of multiple points of diversity, which is crucial for the generation of compound libraries for screening purposes. beilstein-journals.org

While direct synthesis of cyclopentenone-pyrrolidine scaffolds from this compound is not explicitly documented in the provided results, the synthesis of pyrrolidine (B122466) analogues of natural products like pochonicine highlights the general strategies used to construct such heterocyclic systems. nih.gov These syntheses often involve the use of polyhydroxylated nitrones derived from carbohydrates, which undergo nucleophilic additions to introduce key functional groups. nih.gov The versatility of the aniline and alkyne functionalities in this compound suggests its potential as a starting material in cycloaddition reactions or other cascade processes to access complex pyrrolidine-containing architectures.

The synthesis of natural products and their analogues is a significant driver of innovation in organic chemistry. nih.goved.ac.uk The structural motifs present in this compound make it a plausible intermediate in the synthesis of certain classes of natural products. The aniline moiety is a common feature in many alkaloids, while the propargyl group can be elaborated into various functional groups found in natural products.

Although a direct application of this compound as an intermediate in a completed natural product synthesis is not explicitly detailed, the strategies employed in natural product synthesis often involve the retrosynthetic disconnection to simpler, commercially available or readily accessible building blocks. nih.gov A compound with the functionalities of this compound would be a valuable synthon. For example, the N-propargyl group can participate in transition metal-catalyzed cyclizations to form five- or six-membered rings, a common tactic in the synthesis of complex alkaloids and polycyclic natural products. Furthermore, the methoxy-substituted aniline ring can be further functionalized or serve as a key recognition element for biological targets.

Design and Development of Bioactive Scaffolds

The development of novel bioactive scaffolds is a cornerstone of modern drug discovery. The structural framework of this compound provides a foundation for the rational design of new molecules with potential therapeutic applications. nih.gov

The process of rational drug design involves the iterative modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several sites for chemical modification. The aniline nitrogen can be further substituted, the aromatic ring can undergo electrophilic substitution, and the terminal alkyne provides a gateway for a plethora of chemical transformations, including "click" chemistry, Sonogashira coupling, and hydration to form ketones.

For instance, a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT) demonstrates the power of rational design. nih.govnih.gov While not directly derived from this compound, this study highlights how the methoxy-substituted aromatic core can be incorporated into bioactive molecules. The systematic exploration of substituents on the piperidine (B6355638) ring and modifications of the amide functionality led to the discovery of potent and selective inhibitors. nih.govnih.gov This approach could be readily applied to derivatives of this compound, where the propargyl group could be used to introduce a variety of substituents to probe the binding pocket of a biological target.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. capes.gov.br By systematically altering different parts of a molecule and assessing the impact on its biological effect, researchers can build a model that guides the design of more effective compounds.

In the context of this compound, an SAR study would involve the synthesis of a library of analogues with variations at the following positions:

The Aniline Nitrogen: Introduction of different alkyl or aryl groups.

The Aromatic Ring: Altering the position or nature of the methoxy (B1213986) group, or introducing other substituents.

The Propargyl Group: Conversion of the alkyne to other functional groups or its use as a linker to attach other molecular fragments.

The biological data obtained from screening these analogues would then be used to establish an SAR. For example, a study on lamellarin derivatives, which are marine alkaloids, demonstrated the importance of specific hydroxyl and methoxy groups for their cytotoxic activity. capes.gov.br A similar systematic approach with derivatives of this compound could uncover key structural features required for a desired biological activity. The insights gained from such SAR studies are crucial for the optimization of lead compounds into potential drug candidates. nih.gov

Application in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies heavily on the design of organic molecules, or ligands, that can bind to metal ions to form coordination complexes. researchgate.net These complexes have a wide array of applications, including in catalysis, materials science, and bioinorganic chemistry. The presence of both a soft (alkyne) and a hard (aniline nitrogen) donor site in this compound makes it an interesting candidate for ligand design.

The aniline nitrogen can coordinate to a variety of metal centers, and the propargyl group can either coordinate to a metal through its π-system or be chemically modified to introduce additional donor atoms. For example, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline and its coordination to copper, cobalt, and manganese ions demonstrates the versatility of aniline-based ligands in forming diverse coordination complexes, including discrete molecules, dimers, and one-dimensional coordination polymers. rsc.org While this ligand is more complex than this compound, it illustrates the potential of the aniline core to serve as a platform for constructing multidentate ligands.

Furthermore, the development of anionic N-heterocyclic carbene (NHC) ligands and other specialized ligands highlights the ongoing innovation in ligand design. uni-wuerzburg.de The functional groups present in this compound could be utilized to synthesize novel ligands with tailored electronic and steric properties for specific catalytic applications. The ability to fine-tune the ligand environment around a metal center is critical for controlling the reactivity and selectivity of catalytic transformations. researchgate.net

Potential in Advanced Materials Science Applications

The unique molecular structure of this compound, which combines an electron-rich methoxy-aniline head with a reactive propargyl tail (a terminal alkyne), makes it a promising candidate for applications in advanced materials science. This is particularly true in the development of functional polymers and corrosion inhibitors.

Derivatives of aniline are well-regarded for their ability to form electroactive polymers with useful electronic and optical properties. For instance, poly(p-anisidine) (PPA), which shares the methoxy-aniline core, has been investigated for its potential as a filler in antistatic and anticorrosion coatings. mdpi.com The synthesis of PPA-based nanocomposites with materials like ZnO, TiO2, and clay has been shown to produce materials with enhanced electrical conductivity and suitability for use as anodic materials. mdpi.com The presence of the methoxy group is a key feature in these polymers. Similarly, poly(2,5-dimethoxyaniline) has been synthesized to create polymers that are soluble in common organic solvents, a significant advantage for material processing and film casting. ias.ac.in

The propargyl group on this compound is especially significant. This terminal alkyne is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows the molecule to be efficiently and selectively attached to other molecules or surfaces, or to be polymerized into complex macromolecular structures. This capability is foundational for creating specialized materials such as polymer films for chemical sensors. nih.gov

A significant area of application for aniline derivatives is in the prevention of metal corrosion. While direct studies on this compound are limited, research on closely related structures provides strong evidence of its potential. For example, (E)-4-methoxy-N-(methoxybenzylidene)aniline has been studied as a corrosion inhibitor for mild steel in acidic environments. najah.edu The findings indicate that such compounds can effectively reduce the corrosion rate by adsorbing onto the metal surface, acting as a mixed-type inhibitor that affects both anodic and cathodic reactions. najah.edu The efficiency of these inhibitors is concentration-dependent and remains stable across a range of temperatures. najah.edu The adsorption process follows the Langmuir isotherm, suggesting the formation of a protective monolayer on the steel surface. najah.edu

The combination of the surface-adhering aniline group and the reactive propargyl group in this compound suggests a dual-function capability. It could initially adsorb to a metal surface to provide a primary layer of protection, with the alkyne tail available for subsequent polymerization or functionalization to create a more robust, cross-linked protective film.

Research Findings on Related Aniline Derivatives in Materials Science

| Compound/Polymer | Application/Finding | Research Focus |

| Poly(p-anisidine) (PPA) Nanocomposites | Used as fillers for antistatic and anticorrosion coatings; enhanced electrical conductivity. mdpi.com | Polymer Chemistry, Nanomaterials |

| (E)-4-methoxy-N-(methoxybenzylidene)aniline | Acts as an effective mixed-type corrosion inhibitor for mild steel in HCl. najah.edu | Corrosion Science, Electrochemistry |

| Poly(2,5-dimethoxyaniline) (PDMOA) | Exhibits enhanced solubility in organic solvents, allowing for film casting. ias.ac.in | Conducting Polymers |

| Substituted Polyaniline Derivatives | Used to create thin polymer films for chemical sensors with high sensitivity. nih.gov | Sensor Technology, Polymer Synthesis |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methoxy-N-(prop-2-yn-1-yl)aniline, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the methoxy-substituted ring typically appear as doublets in the range of δ 6.6-7.3 ppm. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.7-3.8 ppm. The protons of the propargyl group are also clearly identifiable: the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom show up as a doublet around δ 3.4-4.2 ppm, while the acetylenic proton (-C≡CH) appears as a triplet around δ 2.2-2.5 ppm. rsc.org The coupling between the methylene and acetylenic protons is a key characteristic.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃. rsc.org

In ¹³C NMR spectroscopy, the carbon atoms of this compound each produce a signal at a characteristic chemical shift. The carbon of the methoxy group is typically observed around δ 55.24 ppm. rsc.org The aromatic carbons show signals in the region of δ 113-159 ppm, with the carbon attached to the methoxy group appearing further downfield. The carbons of the propargyl group are also distinct, with the acetylenic carbons (-C≡C-) appearing around δ 71-82 ppm and the methylene carbon (-CH₂-) resonating at approximately δ 37.11 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃. rsc.org

For more complex structural assignments and to confirm connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. While not always reported for this specific compound, these methods would definitively link proton and carbon signals. For related research involving boron-containing derivatives, ¹¹B NMR spectroscopy is a crucial tool. For instance, in the study of N-phenyl-4,4,5,5-tetramethyl-N-(prop-2-yn-1-yl)-1,3,2-dioxaborolan-2-amine, a related structure, the ¹¹B NMR spectrum shows a characteristic signal that confirms the presence and electronic environment of the boron atom. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the elemental formula. For this compound, the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula C₁₀H₁₁NO. rsc.org

Electron Ionization Mass Spectrometry (EIMS) is a common mass spectrometry technique that involves bombarding the sample with high-energy electrons, causing both ionization and fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. While specific EIMS fragmentation data for this compound is not detailed in the provided context, related N-substituted aniline (B41778) compounds show characteristic fragmentation patterns that can be used for identification. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the IR spectrum reveals characteristic absorption bands that correspond to its distinct structural features.

The key functional groups and their expected vibrational frequencies are the N-H bond of the secondary amine, the C≡C triple bond of the alkyne, the aromatic C-H and C=C bonds of the benzene (B151609) ring, the C-N bond, and the C-O ether linkage. While specific, experimentally-derived peak values for this exact molecule are not publicly available in the searched literature, a typical spectrum would exhibit absorptions in the regions detailed in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300-3500 |

| C≡C (Alkyne, terminal) | Stretch | 2100-2140 |

| ≡C-H (Alkyne) | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic, CH₂) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N (Aromatic Amine) | Stretch | 1250-1360 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1230-1270 |

| C-O (Aryl Ether) | Symmetric Stretch | 1020-1075 |

This table represents generalized frequency ranges for the indicated functional groups. Actual peak positions can vary based on the molecular environment.

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative determination of the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) within a pure sample of this compound. This technique is crucial for confirming the molecular formula, C₁₀H₁₁NO. The experimentally determined percentages are compared against the theoretically calculated values. A close correlation between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % |

| Carbon | 74.51% |

| Hydrogen | 6.88% |

| Nitrogen | 8.69% |

| Oxygen | 9.92% |

Theoretical values are calculated based on the molecular formula C₁₀H₁₁NO and atomic weights of the constituent elements.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation during synthesis. These methods separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. A small spot of the compound is applied to a silica (B1680970) gel plate (the stationary phase), which is then developed in a suitable solvent system (the mobile phase). The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. A pure sample of this compound should ideally appear as a single spot on the TLC plate.

Column Chromatography is a preparative technique used to purify larger quantities of the compound. A glass column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates, allowing for the separation and collection of the pure this compound as a distinct fraction. The choice of eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is optimized using preliminary TLC analysis to achieve the best separation.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| TLC | Silica Gel | Ethyl Acetate/Hexane mixtures | Reaction monitoring, purity assessment |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Purification and isolation of product |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Selective Transformations

The propargyl moiety in 4-methoxy-N-(prop-2-yn-1-yl)aniline is ripe for a variety of chemical transformations. Future research will likely focus on creating novel catalytic systems that can manipulate this functional group with high precision and selectivity. The direct catalytic substitution of the hydroxyl group in related propargylic alcohols is a more sustainable approach compared to multi-step methods that generate significant waste. nih.gov

Palladium- and copper-based catalysts have already shown promise in the C-H alkynylation of aniline (B41778) derivatives and in propargylic amination reactions. nih.govnih.gov Future work could involve the development of tailored ligands, such as bidentate NN-ligands or S,O-ligands, to enhance the efficiency and selectivity of these transformations for this compound. nih.govresearchgate.net For instance, a Pd/S,O-ligand system has been successfully used for the para-selective C-H alkynylation of a range of aniline derivatives, a strategy that could be adapted for this specific molecule. nih.gov

Furthermore, iron-catalyzed propargylation reactions present a more cost-effective and environmentally friendly alternative to precious metal catalysts. nih.gov The exploration of earth-abundant metal catalysts for selective transformations of this compound represents a significant and sustainable research direction. The synthesis of p-Anisidine (B42471) through liquid phase catalytic hydrogenation highlights the potential for developing environmentally benign techniques for aniline derivatives. chemicalbook.com

Exploration of New Reaction Modalities and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to molecular diversity. This compound is an ideal substrate for such reactions. The well-known A³ coupling (aldehyde, alkyne, and amine) is a prime example where this compound could serve as the amine component, leading to the synthesis of a wide array of complex propargylamines. researchgate.netnih.gov

Future research is expected to go beyond established MCRs to explore novel reaction modalities. For instance, the development of catalytic systems that enable the use of this compound in cascade reactions, where a single catalytic event triggers a series of bond-forming transformations, is a promising area. Such cascades could lead to the rapid assembly of complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. researchgate.netresearchgate.net The synthesis of γ-lactam derivatives from p-anisidine demonstrates the utility of this amine in multicomponent protocols to generate biologically relevant scaffolds. nih.gov

Moreover, the exploration of metal-free MCRs for the synthesis of propargylamines is gaining traction as a sustainable alternative to metal-catalyzed processes. researchgate.net Investigating the reactivity of this compound under such conditions could open up new, greener synthetic pathways.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemistry. For this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and the mechanisms of its transformations. nih.gov

Future research will likely see a greater integration of computational modeling to:

Predict Reaction Outcomes: By modeling the transition states and reaction pathways of potential transformations, computational studies can help predict the feasibility and selectivity of new reactions, thus guiding experimental efforts. dtic.mil

Design Novel Catalysts: Computational screening of catalyst-substrate interactions can accelerate the discovery of new and more efficient catalytic systems for reactions involving this compound.

Understand Molecular Properties: Calculations of properties such as molecular electrostatic potential and frontier molecular orbitals can help in understanding the non-covalent interactions that govern self-assembly and the electronic properties relevant for materials applications. dtic.mil

For example, DFT calculations have been used to design aniline-based donor-acceptor conducting polymers by evaluating the electronic properties of different aniline derivatives. nih.gov A similar approach could be used to predict the properties of polymers derived from this compound.

Expansion into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex, functional architectures. The molecular structure of this compound, with its hydrogen bond donor (N-H), hydrogen bond acceptor (methoxy oxygen), and π-systems (aromatic ring and alkyne), makes it an excellent candidate for directed self-assembly.

Future research in this area could explore:

Crystal Engineering: The systematic study of how the molecule packs in the solid state to form different crystal structures with potentially interesting properties. The hydrogen bonding between acceptor and donor sites plays a crucial role in the structural properties of aniline derivative crystals. researchgate.net

Gelation: The design of conditions under which this compound or its derivatives can self-assemble into extended networks, trapping solvent molecules to form soft materials known as supramolecular gels.

Hierarchical Structures: The use of this molecule as a building block for the bottom-up construction of hierarchical materials, where organization at the molecular level dictates the structure and function at the macroscopic scale. The formation of organized supramolecular structures is of great importance for materials with high conductivity. researchgate.net

The self-assembly of propargylamines can be directed to create a variety of nanostructures, and the specific functionalities of this compound could be harnessed to control these assemblies. researchgate.net

Design of Next-Generation Functional Materials and Molecular Devices

The unique combination of a reactive propargyl group and an electronically active methoxy-aniline moiety makes this compound a promising precursor for a new generation of functional materials and molecular devices.

Emerging research directions include:

Conducting Polymers: The polymerization of this compound, either through the aniline nitrogen or the propargyl group, could lead to novel conducting polymers with tailored electronic and optical properties. nih.gov The resulting polymers could find applications in organic electronics, such as sensors and transistors. mdpi.com The development of functional polymers from aniline derivatives is a vibrant area of research. google.com

Molecular Wires: The linear propargyl group is an ideal component for constructing molecular wires, which are essential for the development of molecular-scale electronic circuits. cea.fr

Functional Surfaces: The ability of the propargyl group to undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the straightforward attachment of this molecule to surfaces, creating functional interfaces with specific chemical or biological properties. nih.gov

Smart Materials: The incorporation of this compound into polymer networks could lead to materials that respond to external stimuli, such as light, heat, or chemical analytes. For instance, benzoxazine (B1645224) resins containing propargylamine (B41283) have shown interesting thermal properties and polymerization behaviors. rsc.org

The synthesis of functional polymers for applications in energy, sensing, and biomedicine is a rapidly growing field, and versatile monomers like this compound are expected to play a crucial role. nih.govyoutube.com

Q & A

Q. What are the common synthetic routes for preparing 4-methoxy-N-(prop-2-yn-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via propargylation of 4-methoxyaniline using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes include reductive amination of imine intermediates (e.g., using NaBH₄ in methanol) . Optimization involves controlling temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aniline:propargyl bromide). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) . Table 1 : Synthetic Routes and Conditions

| Method | Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| Propargylation | K₂CO₃, DMF, 70°C, 8h | 75–85% | ¹H NMR, TLC, MP (112–114°C) |

| Reductive Amination | NaBH₄, MeOH, RT, 4h | 60–70% | ¹³C NMR, FT-IR |

Q. How can researchers confirm the successful synthesis and purity of this compound using standard characterization techniques?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.7–3.8 ppm) and triplets for the propargyl CH₂ (δ 4.1–4.3 ppm) and terminal alkyne proton (δ 2.2–2.4 ppm).

- Melting Point : Consistent melting range (e.g., 112–114°C) indicates purity .

- TLC : Hexane/ethyl acetate (3:1) with Rf ≈ 0.5 under UV visualization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods or well-ventilated areas to avoid inhalation .

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in amber glass containers at 2–8°C to prevent degradation.

- In case of exposure, wash skin with soap/water and seek medical attention for methemoglobinemia monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the cyclization reactions involving this compound derivatives?

Q. How does X-ray crystallography using SHELX software facilitate the structural elucidation of this compound derivatives?

- Methodological Answer : SHELXL refines crystallographic data by modeling anisotropic displacement parameters and handling twinning. For example, a derivative’s structure (CCDC entry XXXX) revealed a dihedral angle of 85° between the aniline and propargyl planes, validated via residual density maps (R-factor < 0.05) .

Q. What strategies enhance the enantioselectivity and scalability of catalytic processes involving this compound?

- Methodological Answer : Continuous flow reactors with immobilized chiral catalysts (e.g., PS-supported imidazolidinones) improve enantioselectivity (up to 85% ee) and throughput. Catalyst decomposition over time (e.g., 73% ee after 7 hours) necessitates periodic regeneration .

Q. How can functionalization of the propargyl group in this compound lead to novel spirocyclic compounds?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, enabling spirocyclization. For example, reaction with sodium azide forms 1,2,3-triazole intermediates, which undergo intramolecular cyclization to yield 1-azaspiro[4.5]deca-3,6,9-trien-8-ones (70–80% yield) .

Q. In comparative studies, how do structural modifications of this compound influence its chemical reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., NO₂ at para): Increase oxidative stability but reduce nucleophilicity.

- Bulkier Substituents (e.g., tert-butyl): Steric hindrance slows cyclization kinetics by 30% .

- Biological Activity : The propargyl group enhances interaction with cytochrome P450 enzymes, as shown in in vitro assays (IC₅₀ = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.